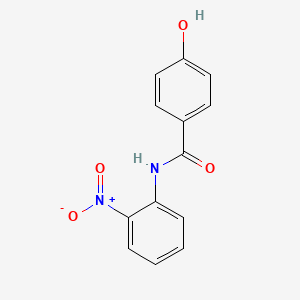![molecular formula C21H20O4 B14511585 2,2'-[(2,4-Dimethoxyphenyl)methylene]diphenol CAS No. 63459-65-4](/img/structure/B14511585.png)
2,2'-[(2,4-Dimethoxyphenyl)methylene]diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(2,4-Dimethoxyphenyl)methylene]diphenol is an organic compound that features a methylene bridge connecting two phenol groups, with methoxy groups at the 2 and 4 positions on one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,4-Dimethoxyphenyl)methylene]diphenol typically involves the condensation of 2,4-dimethoxybenzaldehyde with phenol in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge between the two phenol groups. The general reaction conditions include:
Reactants: 2,4-dimethoxybenzaldehyde and phenol
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Solvent: Often carried out in an organic solvent like ethanol or methanol
Temperature: The reaction is typically conducted at elevated temperatures, around 60-80°C
Reaction Time: The reaction may take several hours to complete
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(2,4-Dimethoxyphenyl)methylene]diphenol may involve similar reaction conditions but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2,4-Dimethoxyphenyl)methylene]diphenol can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The methylene bridge can be reduced under specific conditions, although this is less common.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Formation of quinones
Reduction: Formation of methylene-bridged diphenols with reduced functional groups
Substitution: Formation of substituted phenols with various functional groups
Scientific Research Applications
2,2’-[(2,4-Dimethoxyphenyl)methylene]diphenol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its phenolic structure.
Mechanism of Action
The mechanism of action of 2,2’-[(2,4-Dimethoxyphenyl)methylene]diphenol involves its interaction with various molecular targets. The phenolic groups can participate in hydrogen bonding and electron transfer reactions, which may influence biological pathways and chemical processes. The methoxy groups can also modulate the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenediphenol: Lacks the methoxy groups, resulting in different reactivity and properties.
2,2’-[(2,4-Dihydroxyphenyl)methylene]diphenol: Contains hydroxyl groups instead of methoxy groups, leading to different chemical behavior.
Bisphenol A: A well-known compound with similar structural features but different substituents, widely used in the production of plastics and resins.
Uniqueness
2,2’-[(2,4-Dimethoxyphenyl)methylene]diphenol is unique due to the presence of methoxy groups, which can influence its chemical reactivity and potential applications. The methoxy groups can enhance the compound’s solubility in organic solvents and may impart specific biological activities.
Properties
CAS No. |
63459-65-4 |
|---|---|
Molecular Formula |
C21H20O4 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[(2,4-dimethoxyphenyl)-(2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C21H20O4/c1-24-14-11-12-17(20(13-14)25-2)21(15-7-3-5-9-18(15)22)16-8-4-6-10-19(16)23/h3-13,21-23H,1-2H3 |
InChI Key |
DDRMSAMWYDPLGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=CC=CC=C2O)C3=CC=CC=C3O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


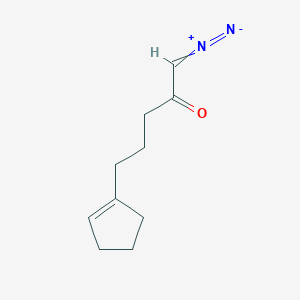
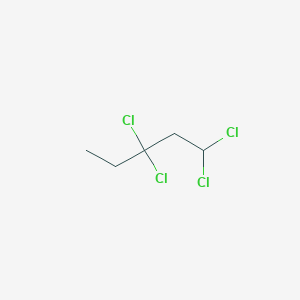
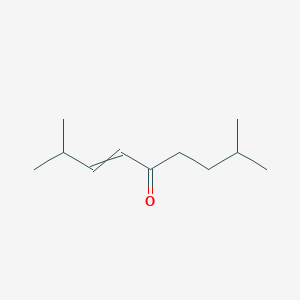
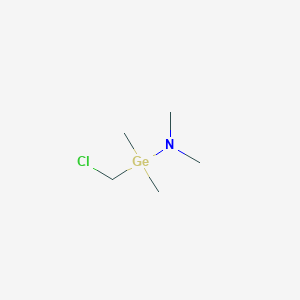
![Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate](/img/structure/B14511546.png)
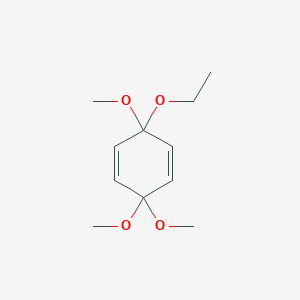
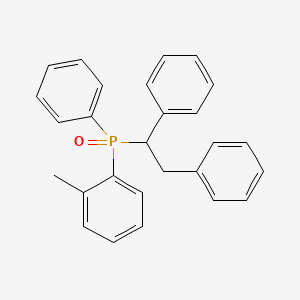
![N'-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14511558.png)
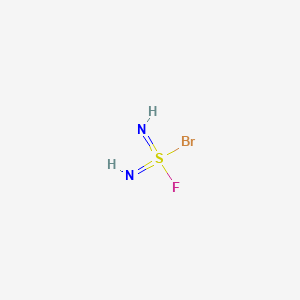
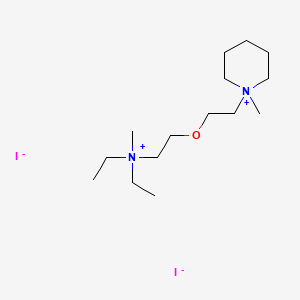
![1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14511568.png)
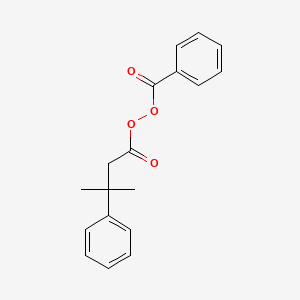
![3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid](/img/structure/B14511598.png)
